2-Acetoxymethyl-3-methylpyridine-N-oxide
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Overview
Description
2-Acetoxymethyl-3-methylpyridine-N-oxide is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an acetoxymethyl group at the 2-position and a methyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxymethyl-3-methylpyridine-N-oxide typically involves the oxidation of 3-methylpyridine derivatives. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol as a solvent. This method is efficient and environmentally friendly . Another approach involves the use of sodium percarbonate or sodium perborate in acetic acid as oxidizing agents .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and safety. The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) allows for the continuous production of pyridine N-oxides with high yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxymethyl-3-methylpyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state pyridine derivatives, while reduction may yield the corresponding pyridine derivative.
Scientific Research Applications
2-Acetoxymethyl-3-methylpyridine-N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Acetoxymethyl-3-methylpyridine-N-oxide involves its interaction with specific molecular targets and pathways. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding pyridine derivative, which can then interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine N-oxide: A closely related compound with similar chemical properties but lacking the acetoxymethyl group.
2-Hydroxymethyl-3-methylpyridine-N-oxide: Another similar compound with a hydroxymethyl group instead of an acetoxymethyl group.
Uniqueness
2-Acetoxymethyl-3-methylpyridine-N-oxide is unique due to the presence of the acetoxymethyl group, which imparts distinct chemical reactivity and potential applications. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
52814-41-2 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3-methyl-1-oxidopyridin-1-ium-2-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO3/c1-7-4-3-5-10(12)9(7)6-13-8(2)11/h3-5H,6H2,1-2H3 |
InChI Key |
LWFXKBAEJDBJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])COC(=O)C |
Origin of Product |
United States |
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